[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
CAS No.:
Cat. No.: VC17324905
Molecular Formula: C10H17N7O9S
Molecular Weight: 411.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N7O9S |
|---|---|
| Molecular Weight | 411.35 g/mol |
| IUPAC Name | [(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate |
| Standard InChI | InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 |
| Standard InChI Key | MVZZBUBVEGHJKI-LJRZAWCWSA-N |
| Isomeric SMILES | C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |
| Canonical SMILES | C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tricyclic pyrrolopurine scaffold with a carbamate ester at the C4 position and a sulfate group at C9. Key stereochemical elements include the 3aS, 4R, 9S, and 10aS configurations, which are critical for its biological activity . The molecular formula corresponds to a molecular weight of 411.35 g/mol, as computed by PubChem .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | PubChem |
| SMILES | C1C@HOS(=O)(=O)O | PubChem |
| InChI Key | CETRDCWBMBILAL-XXKOCQOQSA-N | PubChem |
Stereochemical Significance
The 9S configuration distinguishes this compound from gonyautoxin 1 (GTX1), which possesses a 9R stereocenter . This subtle difference alters receptor binding kinetics, as demonstrated by comparative studies on voltage-gated sodium channels .
Synthesis and Production
Biosynthetic Pathways
In marine dinoflagellates such as Alexandrium spp., the compound is biosynthesized via a multistep pathway involving arginine derivatives, sulfotransferases, and oxidative modifications . The sulfate group at C9 is introduced enzymatically, a process that remains challenging to replicate in synthetic settings .
Synthetic Approaches
The first stereoselective synthesis of a related gonyautoxin (GTX3) was reported in 2008, utilizing a chiral pool strategy starting from L-glutamic acid . Key steps include:
-
Ring Construction: Formation of the pyrrolopurine core via intramolecular cyclization.
-
Sulfation: Selective sulfation at C9 using sulfur trioxide-triethylamine complexes.
-
Carbamate Installation: Reaction of the C4 hydroxyl with cyanate followed by ammonolysis .
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in water () due to its polar sulfate and carbamate groups . It exhibits limited solubility in organic solvents such as ethanol () and is unstable under alkaline conditions, undergoing hydrolysis at the carbamate moiety .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| Water | >100 | 25 | PubChem |
| Methanol | 50–100 | 25 | PubChem |
| Ethanol | <1 | 25 | PubChem |
Spectroscopic Characterization
Toxicological Profile
Mechanism of Action
The compound binds to site 1 of voltage-gated sodium channels (Nav1.4–Nav1.7) with , inhibiting action potential propagation . This mechanism parallels saxitoxin but with altered pharmacokinetics due to the sulfate group .
Acute Toxicity
Therapeutic Applications
Ophthalmic Use
In rabbit models, a dose induced corneal anesthesia for 6–30 hours post-photorefractive keratectomy (PRK) without delaying epithelial healing . This contrasts with traditional anesthetics like tetracaine, which impair wound closure .
Neurological Research
The compound’s subtype-specific sodium channel inhibition makes it a tool for studying neuropathic pain and epilepsy. In vitro, it suppresses hippocampal neuron hyperexcitability at .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume